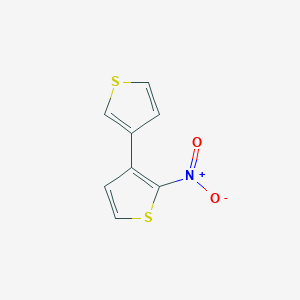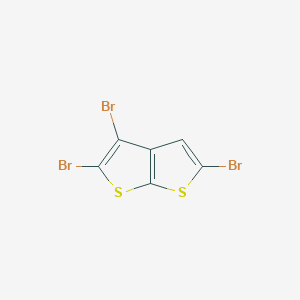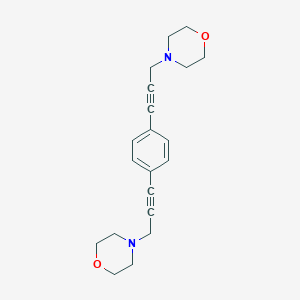![molecular formula C14H13NO2 B186837 N-[2-(hydroxymethyl)phenyl]benzamide CAS No. 6289-87-8](/img/structure/B186837.png)
N-[2-(hydroxymethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]benzamide, also known as 2-HMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has a hydroxymethyl group attached to the phenyl ring.
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its effects through various pathways. In cancer cells, N-[2-(hydroxymethyl)phenyl]benzamide induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Inhibition of acetylcholinesterase and butyrylcholinesterase by N-[2-(hydroxymethyl)phenyl]benzamide is believed to occur through the formation of a covalent bond between the hydroxymethyl group and the active site of the enzyme. This results in the inhibition of enzyme activity and an increase in acetylcholine levels.
Efectos Bioquímicos Y Fisiológicos
N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. It also inhibits the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its high purity and good yields. This makes it easier to obtain and work with in the laboratory. In addition, this compound has been shown to have good reactivity and can undergo various reactions to yield different products.
One limitation of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for the research of N-[2-(hydroxymethyl)phenyl]benzamide. One direction is to further investigate its anticancer properties and potential use as an anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of novel materials. In addition, more studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways.
Métodos De Síntesis
The synthesis method of N-[2-(hydroxymethyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain N-[2-(hydroxymethyl)phenyl]benzamide. This method has been reported to yield high purity and good yields.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer properties. Studies have shown that N-[2-(hydroxymethyl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been investigated for its potential use as an anti-inflammatory agent.
In biochemistry, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can improve cognitive function.
In materials science, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and dendrimers. This compound has been shown to have good reactivity and can undergo various reactions to yield different products.
Propiedades
Número CAS |
6289-87-8 |
|---|---|
Nombre del producto |
N-[2-(hydroxymethyl)phenyl]benzamide |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[2-(hydroxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
Clave InChI |
MVWSJVBIHYZISY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
Otros números CAS |
6289-87-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





